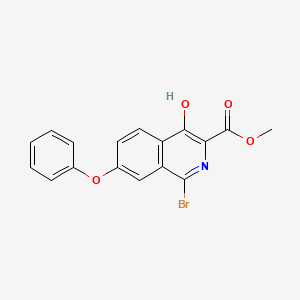

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Vue d'ensemble

Description

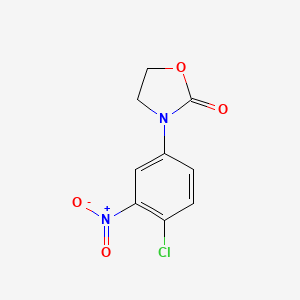

“Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate” is an organic compound with the molecular formula C17H12BrNO4 . It has a molecular weight of 374.19 . This compound is also known as 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid methyl ester .

Molecular Structure Analysis

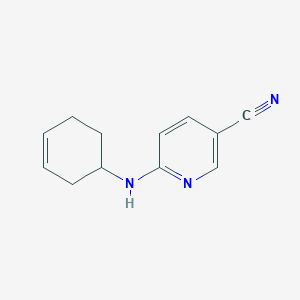

The molecular structure of this compound consists of a isoquinoline core, which is a benzene ring fused to a pyridine ring. It has a bromine atom at the 1-position, a hydroxy group at the 4-position, and a phenoxy group at the 7-position. The 3-position of the isoquinoline ring is substituted with a carboxylate group, which is esterified with a methyl group .Physical And Chemical Properties Analysis

This compound is predicted to have a boiling point of 570.7±45.0 °C and a density of 1.559±0.06 g/cm3 . Its pKa is predicted to be 5.35±0.50 .Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate and its derivatives have been extensively studied in the realm of chemical synthesis. For example, derivatives of this compound have been semisynthesized using brominated tyrosine as the starting material, highlighting its importance in the synthesis of complex molecules. Studies like these are fundamental in developing new synthetic methodologies and understanding chemical reactions under various conditions (Ma et al., 2007).

Pharmaceuticals and Drug Development

In the pharmaceutical industry, derivatives of this compound have been explored for potential therapeutic applications. For example, the antineoplastic activity of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones was evaluated, demonstrating the compound's relevance in drug development and cancer research (Liu et al., 1995). Another study investigated the effect of bromination on the pharmacological properties of similar compounds, which is essential for understanding how structural changes impact biological activity (Ukrainets et al., 2015).

Advanced Analytical Techniques

This compound and its derivatives are also used in developing advanced analytical techniques. For instance, its behavior in mass spectrometry was studied to understand better how certain molecular structures behave under specific analytical conditions. This research is crucial for developing new methods for detecting and characterizing complex molecules (Thevis et al., 2008).

Propriétés

IUPAC Name |

methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO4/c1-22-17(21)14-15(20)12-8-7-11(9-13(12)16(18)19-14)23-10-5-3-2-4-6-10/h2-9,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFJAFZUPPWHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=N1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylbutanamide](/img/structure/B2739501.png)

![1-(1,3-Benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2739507.png)

![N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2739508.png)

![N-(3-hydroxypropyl)-4-[(1-oxo-2,6,7,8-tetrahydrocyclopenta[2,3]thieno[2,4-b]pyrimidin-3-yl)thio]butanamide](/img/structure/B2739509.png)

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2739512.png)

![N-(4-cyanophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2739513.png)

![4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2739515.png)

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2739519.png)

![5-ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2739520.png)